1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole
Description
This compound is a triazoloquinazoline-benzodiazole hybrid characterized by a [1,2,4]triazolo[1,5-c]quinazoline core substituted with:
- A 4-chlorophenylmethyl sulfanyl group at position 5,
- 8,9-dimethoxy groups on the quinazoline ring,
- A 2-methyl-1H-1,3-benzodiazole moiety linked via a two-carbon ethyl chain at position 2 of the triazoloquinazoline.
Its molecular formula is C₂₉H₂₅ClN₆O₂S, with a molar mass of 557.07 g/mol.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN6O2S/c1-17-30-21-6-4-5-7-23(21)34(17)13-12-26-32-27-20-14-24(36-2)25(37-3)15-22(20)31-28(35(27)33-26)38-16-18-8-10-19(29)11-9-18/h4-11,14-15H,12-13,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRFSZHONDMQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN4C(=N3)C5=CC(=C(C=C5N=C4SCC6=CC=C(C=C6)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole is a complex organic molecule that belongs to the class of triazoloquinazolines. This class of compounds has garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 491.99 g/mol. The structure features a triazoloquinazoline core , which is known for its interaction with various biological targets.
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been tested against various cancer cell lines:
- HCT116 (colon cancer) : Some derivatives showed IC50 values indicating potent cytotoxicity.
- MCF-7 (breast cancer) : Certain analogs demonstrated effective inhibition of cell proliferation.
- HepG2 (liver cancer) : Compounds were evaluated for their ability to induce apoptosis in liver cancer cells.
A recent study highlighted that several synthesized quinazolines exhibited moderate to strong cytotoxic effects against these cell lines, suggesting that the compound could also possess similar properties due to its structural characteristics .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes and receptors involved in tumor growth and survival. For example:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) has been noted in related studies, leading to reduced angiogenesis and tumor proliferation .
- Compounds have also been shown to induce cell cycle arrest and apoptosis through various pathways .
Anti-inflammatory Potential
In addition to anticancer properties, quinazoline derivatives have been explored for their anti-inflammatory effects. The ability to inhibit TNF-alpha production has been documented in some studies, suggesting potential therapeutic applications in inflammatory diseases .
Research Findings and Case Studies
A selection of relevant studies illustrates the biological activity of similar compounds:
These studies collectively demonstrate the potential of quinazoline derivatives as effective anticancer agents.
Comparison with Similar Compounds
Table 1: Substituent Variations in Triazoloquinazoline Derivatives
Key Observations :
- Ethyl vs. Methyl Linkers : Ethyl chains (e.g., in ) may increase lipophilicity and membrane permeability compared to methyl groups .
Benzodiazole Modifications
Table 2: Benzimidazole/Benzodiazole Derivatives with Bioactivity
Key Observations :
- The target’s 2-methylbenzodiazole lacks hydroxyl groups, which may reduce antioxidant activity but improve metabolic stability compared to phenolic analogs like 1b and 5b .
- Docking studies on benzodiazole derivatives (e.g., with S. aureus thymidylate kinase) show that electron-withdrawing groups (e.g., Cl in the target) enhance binding affinity .
Key Observations :
- The NGPU deep eutectic solvent () achieves higher yields (85–92%) and shorter reaction times (2–4 h) compared to conventional methods, suggesting utility for synthesizing the target compound .
- Microwave-assisted synthesis () reduces time and improves purity for benzodiazole intermediates, which could be adapted for the target’s benzodiazole moiety .
Bioactivity and Structure-Activity Relationships (SAR)
- Sulfanyl Linkage : The sulfanyl group at position 5 in the target compound is critical for bioactivity. Analogs with sulfonyl linkages (e.g., 1-substituted-phenyl-4-phenylsulfonyl-1,2,3-triazoles) show higher specificity than carbonyl amide variants .
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets compared to methoxy groups (e.g., in ) .
- Dimethoxy Groups : The 8,9-dimethoxy configuration in the target and analogs (e.g., ) is associated with improved solubility and π-π stacking in receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
